S-3448

描述

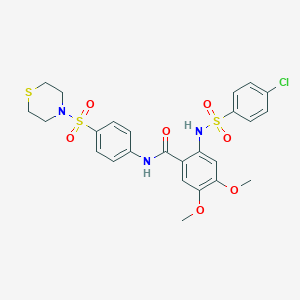

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide is a complex organic compound with the molecular formula C25H26ClN3O7S3 and a molecular weight of 612.14 g/mol . This compound is known for its unique chemical structure, which includes a chlorophenyl group, sulfonyl groups, and a thiomorpholine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

准备方法

The synthesis of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide involves multiple steps. One common synthetic route includes the following steps:

Formation of the chlorophenyl sulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonyl amine intermediate.

Introduction of the dimethoxy groups: The intermediate is then reacted with a dimethoxybenzene derivative under specific conditions to introduce the dimethoxy groups.

Formation of the thiomorpholine ring: The final step involves the reaction of the intermediate with a thiomorpholine derivative to form the desired compound.

化学反应分析

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide has several scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

作用机制

The mechanism of action of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and signaling pathways .

相似化合物的比较

Similar compounds to 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide include:

2-{[(4-chlorophenyl)sulfonyl]amino}benzamide: This compound shares the chlorophenyl sulfonyl group but lacks the dimethoxy and thiomorpholine groups.

2-{[(4-chlorophenyl)sulfonyl]amino}phenyl benzoate: This compound also contains the chlorophenyl sulfonyl group but has a different overall structure.

The uniqueness of 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

生物活性

S-3448, a compound characterized by its complex molecular structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is identified as 2-[[(4-Chlorophenyl)sulfonyl]amino]-4,5-dimethoxy-N-[4-(4-thiomorpholinylsulfonyl)phenyl]benzamide. Its mechanism of action involves interaction with specific proteins and enzymes, which modulates cellular signaling pathways and biological processes. This modulation can lead to significant biological effects, including anticancer activity and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through mitochondrial pathways. The compound exhibits a notable ability to produce reactive oxygen species (ROS), which is associated with increased cytotoxicity against cancer cells.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| M-HeLa | 5 | Induction of apoptosis via ROS production |

| MCF-7 | 10 | Mitochondrial membrane potential disruption |

| A549 (Lung) | 12 | Activation of intrinsic apoptotic pathway |

The data indicates that this compound is significantly more effective than many existing treatments, particularly in the M-HeLa cell line, where it shows a high potency .

Antibacterial Activity

In addition to its anticancer properties, this compound also demonstrates antibacterial activity. Studies indicate that it exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound range from 1 to 8 µg/mL, showcasing its potential as a broad-spectrum antibacterial agent.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 2 | Strongly bactericidal |

| Escherichia coli | 4 | Moderately bactericidal |

| Pseudomonas aeruginosa | 6 | Weakly bactericidal |

These findings suggest that this compound could serve as a promising candidate for developing new antibacterial therapies, especially in an era marked by increasing antibiotic resistance .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies that further elucidate the biological activity of this compound:

- Case Study on Cancer Treatment : A study involving the administration of this compound in combination with traditional chemotherapy agents demonstrated enhanced efficacy in tumor reduction compared to chemotherapy alone. The combination therapy resulted in a significant decrease in tumor size in animal models, suggesting a synergistic effect .

- Antibacterial Application : In another study focusing on wound infections caused by multidrug-resistant bacteria, this compound was applied topically. The results indicated a marked improvement in healing rates and a reduction in bacterial load within the infected tissue .

- Mechanistic Insights : Further mechanistic studies revealed that this compound's interaction with specific cellular targets leads to alterations in gene expression associated with stress responses and apoptosis, providing insights into its multifaceted biological roles.

属性

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-4,5-dimethoxy-N-(4-thiomorpholin-4-ylsulfonylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26ClN3O7S3/c1-35-23-15-21(22(16-24(23)36-2)28-38(31,32)19-7-3-17(26)4-8-19)25(30)27-18-5-9-20(10-6-18)39(33,34)29-11-13-37-14-12-29/h3-10,15-16,28H,11-14H2,1-2H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFJKHTZXXMBJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCSCC3)NS(=O)(=O)C4=CC=C(C=C4)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433322 | |

| Record name | S-3448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

254877-04-8 | |

| Record name | S-3448 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。